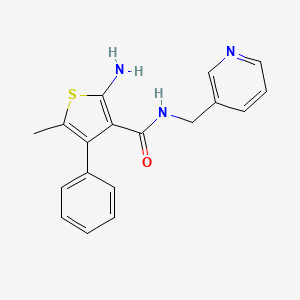

2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-15(14-7-3-2-4-8-14)16(17(19)23-12)18(22)21-11-13-6-5-9-20-10-13/h2-10H,11,19H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRHGWSVPWOCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the cyclization of a suitable precursor containing sulfur and a halogenated compound. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

Substitution: : Substitution reactions can introduce new substituents onto the thiophene ring, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted thiophene derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of thiophene compounds, including 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide, exhibit significant antibacterial properties. In a study, the compound demonstrated effectiveness against various bacterial strains, including Enterococcus faecalis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, showcasing comparable efficacy to established antibiotics like ceftriaxone .

Antituberculosis Activity

This compound has also shown potential as an antituberculosis agent. It was tested against several strains of Mycobacterium tuberculosis, with some derivatives exhibiting high activity levels. The structural components of the compound are essential for inhibiting the InhA enzyme, crucial for the growth of M. tuberculosis .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Preliminary studies indicate that similar thiophene derivatives can induce neuronal differentiation in certain cell lines, which could be beneficial in treating neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of this compound involves a multi-step process that typically includes:

- Formation of Thiophene Core : Utilizing appropriate thiophene precursors.

- Amine Functionalization : Introducing the amino group through nucleophilic substitution reactions.

- Pyridine Incorporation : Attaching pyridine moieties to enhance biological activity.

This synthetic pathway allows for the modification of the compound to optimize its pharmacological properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives. The presence of specific functional groups (like the pyridine and thiophene rings) significantly influences the biological activity of the compound. Variations in these substituents can lead to enhanced potency against targeted pathogens or improved selectivity for certain biological pathways .

Case Study 1: Antibacterial Efficacy

In a comparative study published in a peer-reviewed journal, various thiophene derivatives were screened for antibacterial activity. Among them, this compound exhibited one of the highest inhibition zones against Klebsiella pneumoniae, measuring 30 mm .

Case Study 2: Neuroprotective Effects

A study investigating neuroprotective agents highlighted that compounds similar to this compound could enhance neuronal survival under oxidative stress conditions, suggesting potential applications in neurodegenerative disorders .

Mechanism of Action

The mechanism by which 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Compound A : 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide

- Key Differences :

- Substituents: Acetyl group at position 5, 4-chlorophenyl amide.

- Bioactivity: Enhanced electron-withdrawing effects from the acetyl group may reduce metabolic stability compared to the methyl group in the target compound.

- Molecular Weight : 385.85 g/mol (higher due to acetyl and chloro groups).

Compound B : 2-Amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

- Key Differences: Substituents: Ethyl at position 4 vs. phenyl in the target. Implications: The phenyl group in the target compound increases lipophilicity (logP ≈ 3.8 vs.

Compound C : 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

- Key Differences :

- Functional Group: Ethyl carboxylate instead of carboxamide.

- Bioactivity: Carboxylates are more polar, leading to lower cellular uptake compared to carboxamides. The pyridinylmethyl group in the target compound may enhance target binding via hydrogen bonding.

Heterocyclic Scaffold Comparisons

Thiazolidinone Derivatives (e.g., N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide)

- Core Structure: Thiazolidinone (5-membered ring with S and N) vs. thiophene.

- Implications: Thiazolidinones exhibit distinct electronic properties due to the lactam ring, often associated with antidiabetic or anti-inflammatory activity. The target compound’s thiophene core may offer better π-π stacking interactions in kinase binding pockets.

Pyridazine Derivatives

- Core Structure : Pyridazine (6-membered ring with two N atoms) vs. thiophene.

Docking and Binding Affinity Insights

While direct docking data for the target compound is unavailable in the evidence, structural analogs suggest:

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using ChemDraw.

Biological Activity

2-Amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide (CAS: 522596-57-2) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is , with a molar mass of approximately 323.41 g/mol. Its predicted boiling point is around 494.8 °C, and it has a pKa value of 13.49, indicating its basic nature in solution .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 323.41 g/mol |

| Density | 1.258 g/cm³ (predicted) |

| Boiling Point | 494.8 °C (predicted) |

| pKa | 13.49 (predicted) |

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in various tumor models, including lymphoma and solid tumors. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of this compound, it was found to significantly reduce cell viability in human cancer cell lines at concentrations ranging from 1 to 10 µM. The IC50 values varied depending on the specific cell line, indicating selective activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 7.5 |

| A549 | 4.0 |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

The proposed mechanism of action involves the inhibition of specific kinases involved in tumor growth and survival, similar to other known kinase inhibitors . This activity could be attributed to the presence of the pyridine moiety, which is known to enhance binding affinity to target proteins.

Pharmacological Studies

Further pharmacological evaluations have highlighted the compound's potential as an anti-inflammatory agent. In preclinical models, it demonstrated efficacy in reducing markers of inflammation, suggesting that it may also be beneficial in treating inflammatory diseases .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide and its analogs?

- Methodological Answer : The synthesis typically involves cyclization reactions using sulfur-containing reagents (e.g., elemental sulfur) and triethylamine to form the thiophene core. Substituted pyridine and phenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, 2-amino-thiophene derivatives are synthesized via Gewald reactions, followed by functionalization of the pyridinylmethyl group using reductive amination or carbodiimide-mediated coupling . Key steps include purification via column chromatography and structural validation using NMR and X-ray crystallography .

Q. How can researchers assess the in vitro plasma stability of this compound?

- Methodological Answer : Incubate the compound in fresh rat plasma at 37°C, terminate reactions at timed intervals (e.g., 0, 15, 30, 60 min) using methanol with an internal standard, and quantify remaining parent compound via LC-MS. Include positive controls (e.g., rapidly degrading compounds) for validation. For instance, compounds with >70% stability after 60 min are considered metabolically robust .

Q. What assays are suitable for evaluating kinase inhibition activity?

- Methodological Answer : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays, such as the LanthaScreen™ platform. Incubate the compound with JNK1 kinase, ATP, and a fluorescently labeled substrate (e.g., ATF2). Measure inhibition via fluorescence ratios (520/495 nm) and calculate IC50 values. DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) can also assess binding affinity using biotinylated peptides and Eu-labeled antibodies .

Advanced Research Questions

Q. How do structural modifications influence metabolic stability and toxicity?

- Methodological Answer : Introduce electron-withdrawing groups or disubstitutions on the thiophene ring to reduce metabolic oxidation. For example, methyl or phenyl groups at positions 4 and 5 decrease hepatotoxicity by deactivating reactive metabolites. Assess stability in rat liver microsomes (RLM) with NADPH cofactors; compounds showing T1/2 >20 min (e.g., 27 min for compound 26 ) are prioritized. Toxicity is further validated via Ames tests and CYP450 inhibition assays .

Q. How can contradictory data on kinase selectivity be resolved?

- Methodological Answer : Perform counter-screening against a panel of 50+ kinases (e.g., PKA, PKC) to identify off-target effects. Use computational docking to analyze ATP-binding site interactions. For example, pyridinylmethyl groups may enhance JNK1 selectivity by forming hydrogen bonds with Lys68 and Glu73, while minimizing hydrophobic interactions with non-target kinases . Conflicting inhibition profiles should be re-evaluated using orthogonal assays (e.g., SPR vs. TR-FRET) .

Q. What strategies optimize solubility without compromising potency?

- Methodological Answer : Modify the carboxamide side chain with polar substituents (e.g., hydroxyl, morpholine) to enhance aqueous solubility. Balance lipophilicity by maintaining logP <3.5. For instance, replacing the pyridin-3-ylmethyl group with a pyridin-2-ylmethyl analog increased solubility by 2-fold while retaining JNK1 inhibition (IC50 = 12 nM vs. 15 nM) . Solubility is quantified via shake-flask method with HPLC-UV detection .

Data Analysis and Validation

Q. How should researchers interpret discrepancies between in vitro and cellular activity data?

- Methodological Answer : Cellular permeability and efflux transporters (e.g., P-gp) may reduce intracellular concentrations. Use Caco-2 assays to measure permeability (Papp >1×10<sup>−6</sup> cm/s) and LC-MS/MS to quantify intracellular drug levels. If cellular IC50 is higher than in vitro values, consider prodrug strategies or nanoparticle formulations .

Q. What computational tools are recommended for SAR studies?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and 3D-QSAR (CoMFA/CoMSIA) to map pharmacophore features. For example, a hydrogen bond donor at the 2-amino group and aromatic π-stacking with the thiophene ring are critical for JNK1 binding . Validate predictions with mutagenesis studies (e.g., JNK1 K68A mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.